Cas no 6120-31-6 (5,6-dichloro-2H-1,3-benzodioxole)

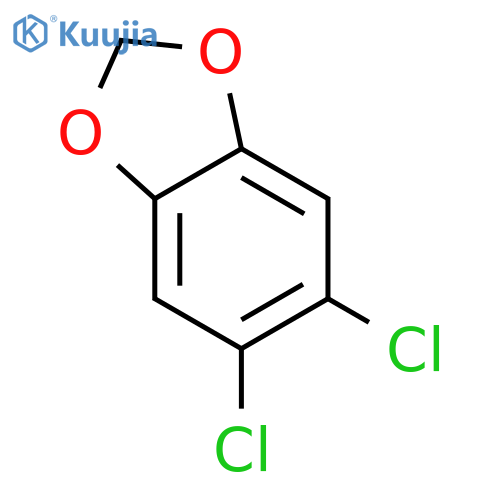

6120-31-6 structure

商品名:5,6-dichloro-2H-1,3-benzodioxole

5,6-dichloro-2H-1,3-benzodioxole 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzodioxole,5,6-dichloro-

- 5,6-dichloro-1,3-Benzodioxole

- 5,6-DICHLOROBENZO(1,3)DIOXOLE

- CCG-321305

- 6120-31-6

- SCHEMBL5302174

- CS-0157820

- Z1198169249

- UNII-VMR24TK3D7

- AI3-21245

- 4,5-Dcmdb

- VMR24TK3D7

- 5,6-dichloro-1,3-dioxaindane

- DB-072907

- 5,6-DICHLOROBENZO(D)(1,3)DIOXOLE

- BS-17294

- 5,6-Dichlorobenzo[d][1,3]dioxole

- AKOS006292068

- 4,5-Dichloro-1,2-methylenedioxybenzene

- NSC 15634

- 5,6-dichloro-2H-1,3-benzodioxole

- NSC-15634

- 1,3-Benzodioxole, 5,6-dichloro-

- NSC15634

- DTXSID90210116

- DTXCID90132607

- MFCD06656540

- D81721

- WLZ3398

- EN300-128306

-

- MDL: MFCD06656540

- インチ: InChI=1S/C7H4Cl2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2

- InChIKey: DVMBKYXRFLTGEH-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CC2=C1OCO2)Cl)Cl

計算された属性

- せいみつぶんしりょう: 189.95900

- どういたいしつりょう: 189.959

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- 密度みつど: 1.534

- ふってん: 262.1°Cat760mmHg

- フラッシュポイント: 112.5°C

- 屈折率: 1.593

- PSA: 18.46000

- LogP: 2.72210

5,6-dichloro-2H-1,3-benzodioxole セキュリティ情報

5,6-dichloro-2H-1,3-benzodioxole 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,6-dichloro-2H-1,3-benzodioxole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1226202-10g |

5,6-Dichlorobenzo[d][1,3]dioxole |

6120-31-6 | 95% | 10g |

$1000 | 2024-06-03 | |

| Enamine | EN300-128306-0.25g |

5,6-dichloro-1,3-dioxaindane |

6120-31-6 | 95% | 0.25g |

$120.0 | 2023-07-10 | |

| Enamine | EN300-128306-2.5g |

5,6-dichloro-1,3-dioxaindane |

6120-31-6 | 95% | 2.5g |

$463.0 | 2023-07-10 | |

| Alichem | A159001909-5g |

5,6-Dichlorobenzo[d][1,3]dioxole |

6120-31-6 | 95% | 5g |

$431.55 | 2023-09-01 | |

| Chemenu | CM377528-250mg |

5,6-dichloro-2H-1,3-benzodioxole |

6120-31-6 | 95%+ | 250mg |

$*** | 2023-05-30 | |

| Chemenu | CM377528-1g |

5,6-dichloro-2H-1,3-benzodioxole |

6120-31-6 | 95%+ | 1g |

$*** | 2023-05-30 | |

| Aaron | AR00EGRY-250mg |

5,6-Dichlorobenzo(1,3)dioxole |

6120-31-6 | 97% | 250mg |

$19.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRD162-100mg |

5,6-dichloro-2H-1,3-benzodioxole |

6120-31-6 | 95% | 100mg |

¥133.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRD162-500mg |

5,6-dichloro-2H-1,3-benzodioxole |

6120-31-6 | 95% | 500mg |

¥317.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRD162-1g |

5,6-dichloro-2H-1,3-benzodioxole |

6120-31-6 | 95% | 1g |

¥481.0 | 2024-04-18 |

5,6-dichloro-2H-1,3-benzodioxole 関連文献

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

6120-31-6 (5,6-dichloro-2H-1,3-benzodioxole) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 57707-64-9(2-azidoacetonitrile)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6120-31-6)5,6-dichloro-2H-1,3-benzodioxole

清らかである:99%

はかる:5g

価格 ($):247.0